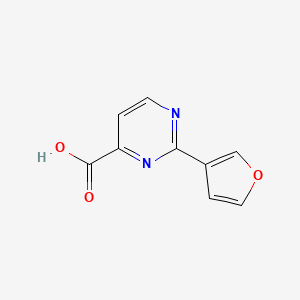

2-(Furan-3-yl)pyrimidine-4-carboxylic acid

描述

Nomenclature and IUPAC Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming complex heterocyclic compounds containing multiple functional groups. The compound's IUPAC name reflects the hierarchical priority system where the pyrimidine ring serves as the parent heterocycle, with the furan substituent and carboxylic acid group designated as functional modifications. This naming convention ensures unambiguous identification within the broader context of heterocyclic chemistry literature.

The structural designation begins with the pyrimidine core, which constitutes a six-membered aromatic ring containing nitrogen atoms at positions 1 and 3. The numbering system for pyrimidines follows established conventions where carbon atoms are numbered sequentially around the ring, providing the framework for locating substituents. In this compound, the furan ring is attached at the 2-position of the pyrimidine ring, specifically through the 3-position of the furan moiety, creating the "2-(Furan-3-yl)" designation.

The carboxylic acid functionality occupies the 4-position of the pyrimidine ring, contributing the "-4-carboxylic acid" portion of the systematic name. This positioning is particularly significant as it creates specific electronic and steric effects that influence both chemical reactivity and potential biological activity. The complete systematic name thus reflects the precise connectivity and substitution pattern that defines this compound's unique molecular identity.

| Component | Position | Chemical Significance |

|---|---|---|

| Pyrimidine Ring | Parent Structure | Six-membered heterocycle with nitrogens at 1,3-positions |

| Furan Substituent | 2-Position | Five-membered oxygen heterocycle attached via 3-position |

| Carboxylic Acid | 4-Position | Electron-withdrawing group affecting ring electronics |

Historical Context in Heterocyclic Chemistry Research

The development of furan-pyrimidine hybrid compounds traces its origins to the independent evolution of both heterocyclic systems throughout the nineteenth and twentieth centuries. Pyrimidine chemistry began its systematic investigation in 1884 with Pinner's foundational work, who synthesized derivatives by condensing ethyl acetoacetate with amidines, establishing the groundwork for modern pyrimidine synthetic methodology. The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900 through the reduction of 2,4,6-trichloropyrimidine using zinc dust in hot water, marking a crucial milestone in heterocyclic synthesis.

Furan chemistry developed along a parallel timeline, with the first furan derivative, 2-furoic acid, discovered by Carl Wilhelm Scheele in 1780. The systematic understanding of furan chemistry advanced significantly with Heinrich Limpricht's preparation of furan itself in 1870, although he initially called it "tetraphenol". These early discoveries established the fundamental reactivity patterns and synthetic accessibility that would later enable the development of complex furan-containing molecules.

The convergence of furan and pyrimidine chemistry in pharmaceutical research gained momentum during the mid-twentieth century as researchers recognized the complementary properties of these heterocyclic systems. Fused pyrimidine chemistry, which began with Scheele's isolation of uric acid in 1776, provided the conceptual framework for understanding how different heterocyclic rings could be combined to create novel pharmaceutical agents. The systematic study of pyrimidine derivatives revealed their fundamental importance in biological systems, particularly as components of nucleic acids and various enzymatic cofactors.

Modern research into furan-pyrimidine hybrids has been driven by the recognition that combining these heterocyclic systems can produce compounds with enhanced pharmaceutical properties. The development of synthetic methodologies such as the Biginelli reaction has enabled efficient access to complex pyrimidine derivatives, while advances in furan chemistry have provided reliable methods for incorporating furan functionalities into target molecules. This historical progression has established the foundation for contemporary research into compounds like this compound.

Significance in Pharmaceutical Intermediate Development

The pharmaceutical significance of this compound stems from the well-documented biological activities exhibited by both furan and pyrimidine-containing compounds in medicinal chemistry applications. Pyrimidine derivatives have demonstrated extensive pharmaceutical utility, serving as key structural components in antiviral, antibacterial, and anticancer agents. The presence of the carboxylic acid functionality at the 4-position provides additional opportunities for chemical modification and bioconjugation, making this compound particularly valuable as a synthetic intermediate.

Furan-containing compounds have exhibited diverse pharmacological properties that complement the biological activities associated with pyrimidine systems. Research has demonstrated that furan derivatives possess antimicrobial, anti-inflammatory, analgesic, and anticancer properties. The heterocyclic furan moiety contributes to enhanced binding affinity with biological targets through its electron-rich aromatic system, which can participate in favorable π-π interactions with protein active sites and nucleic acid structures.

The carboxylic acid group present in this compound provides crucial functionality for pharmaceutical development through its ability to form stable complexes with enzymes and receptors. This functional group enables the compound to participate in hydrogen bonding interactions and coordinate with metal ions present in biological systems. Such interactions are fundamental to the mechanism of action for many pharmaceutical agents and contribute to the compound's potential as a lead structure for drug development.

The synthetic accessibility of related furan-pyrimidine derivatives has been demonstrated through various established methodologies, including condensation reactions and cyclization processes that can efficiently generate the desired heterocyclic framework. Industrial synthesis processes have been developed for pyrimidine carboxylic acid derivatives, indicating the commercial viability of producing such compounds on a scale suitable for pharmaceutical development. These established synthetic routes provide the foundation for potential large-scale production of this compound as a pharmaceutical intermediate.

| Pharmaceutical Property | Structural Contribution | Development Potential |

|---|---|---|

| Antimicrobial Activity | Furan ring electron density | Lead compound optimization |

| Enzyme Inhibition | Pyrimidine ring recognition | Active site binding |

| Chemical Reactivity | Carboxylic acid functionality | Bioconjugation applications |

| Metabolic Stability | Aromatic heterocycle framework | Pharmaceutical formulation |

Structure

2D Structure

属性

IUPAC Name |

2-(furan-3-yl)pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-9(13)7-1-3-10-8(11-7)6-2-4-14-5-6/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYJEHHWRPBTDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C(=O)O)C2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors, suggesting that 2-(Furan-3-yl)pyrimidine-4-carboxylic acid may also interact with various biological targets.

Mode of Action

Similar compounds have been shown to interact with their targets, leading to various biological activities.

生化分析

Biochemical Properties

2-(Furan-3-yl)pyrimidine-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with various enzymes and proteins. This compound has been shown to interact with enzymes involved in metabolic pathways, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical processes within the cell. Additionally, this compound can bind to proteins, altering their conformation and affecting their biological activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in cell proliferation, apoptosis, and differentiation, thereby impacting cellular behavior and function. Furthermore, this compound may alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antibacterial activity, without causing significant toxicity. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity changes dramatically at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. Additionally, this compound may affect the synthesis and degradation of specific biomolecules, thereby impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. The distribution of this compound can influence its biological activity, as its concentration in different tissues and cells determines its effectiveness and potential toxicity.

Subcellular Localization

The subcellular localization of this compound is a critical factor that affects its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall biological activity.

生物活性

2-(Furan-3-yl)pyrimidine-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies, including data tables and relevant case studies.

- Chemical Formula : C10H8N2O3

- CAS Number : 1343325-43-8

- Molecular Weight : 204.18 g/mol

Antiviral Activity

Research has demonstrated that derivatives of pyrimidine compounds exhibit significant antiviral properties, particularly against the hepatitis C virus (HCV). In a study evaluating various pyrimidine derivatives, including those similar to this compound, several compounds showed potent inhibitory activity against HCV replication with IC50 values ranging from 0.123 to 0.263 µM, indicating their potential as therapeutic agents for viral infections .

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. One notable investigation evaluated its effects on human cancer cell lines such as MCF-7 and HCT116. The compound demonstrated significant antiproliferative activity, with IC50 values indicating effective inhibition of cell growth .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.058 | Induction of apoptosis |

| HCT116 | 0.035 | Cell cycle arrest |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the compound may inhibit key enzymes involved in cellular processes such as DNA repair and replication, particularly through interactions with poly(ADP-ribose) polymerases (PARP), which are crucial for maintaining genomic stability .

Study on Antiviral Efficacy

A study conducted on a series of pyrimidine derivatives found that compounds similar to this compound exhibited strong antiviral activity against HCV. The most potent analogs showed IC50 values significantly lower than the standard drug VX-950, suggesting enhanced efficacy and selectivity towards viral targets over host cells .

Anticancer Research

In another research effort focusing on the anticancer potential of furan-containing pyrimidines, it was observed that the presence of furan moieties in the structure contributed positively to the antiproliferative effects against various cancer cell lines. The study highlighted that compounds with hydroxyl substitutions further improved their activity, indicating a structure-activity relationship that could guide future drug design efforts .

科学研究应用

Medicinal Chemistry

2-(Furan-3-yl)pyrimidine-4-carboxylic acid has been explored as a building block for the synthesis of various pharmaceutical agents. Its derivatives exhibit potential therapeutic effects, particularly in cancer treatment and antimicrobial applications.

- Anticancer Activity: Research indicates that derivatives of pyrimidines can exhibit cytotoxic effects against various cancer cell lines. Modifications to the furan and pyrimidine components can enhance anticancer potency. For instance, compounds targeting histone demethylases have shown promise as anti-cancer agents, particularly in lung and breast cancer therapies .

- Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in antibiotic development.

Materials Science

The compound is being investigated for its potential use in the development of organic semiconductors and advanced materials. Its unique structure allows it to participate in various chemical reactions that can lead to the formation of conductive polymers.

Table 1: Summary of Applications in Materials Science

| Application | Description |

|---|---|

| Organic Semiconductors | Potential use in electronic devices due to conductive properties. |

| Advanced Materials | Development of new materials with enhanced properties through polymerization reactions. |

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of modified pyrimidines, including this compound derivatives. The results indicated significant cytotoxicity against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, suggesting that structural modifications could enhance efficacy against specific cancer types .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial activity of this compound against various bacterial strains. The results demonstrated moderate to high inhibition rates, indicating its potential as a lead compound for antibiotic development.

相似化合物的比较

Structural Analogues and Substituent Effects

Pyrimidine-4-carboxylic acid derivatives vary widely based on substituents at positions 2 and 4. Below is a comparative analysis of key analogues:

Physicochemical Properties

- Solubility and Stability : The carboxylic acid group enhances water solubility, while substituents like CF₃ () or pyridyl () modulate lipophilicity.

- Hazard Profiles : Pyrimidine-4-carboxylic acid (CAS 31462-59-6) has a safety profile requiring eye/flush protocols for exposure, but specific data for the furan-3-yl derivative are unavailable .

准备方法

Cyclization of Appropriate Precursors

The most common synthetic approach to 2-(Furan-3-yl)pyrimidine-4-carboxylic acid involves the cyclization of suitably functionalized precursors that contain both pyrimidine and furan moieties or their synthetic equivalents.

General Strategy : Reaction of furan derivatives (such as 3-furancarboxylic acid or furan-3-yl-substituted intermediates) with pyrimidine precursors under acidic or basic conditions to promote ring closure and formation of the pyrimidine ring bearing the furan substituent.

Typical Conditions : Use of dehydrating agents or catalysts to facilitate cyclization, often under reflux or controlled temperature to optimize yield.

Example : The synthesis of 2-(Furan-3-yl)-4-methylpyrimidine-5-carboxylic acid (a closely related compound) involves the reaction of 3-furancarboxylic acid with 4-methylpyrimidine in the presence of dehydrating agents, which can be adapted for the preparation of this compound by modifying substituents and reaction parameters.

Ester Hydrolysis Route from Pyrimidine Esters

Another practical method involves the preparation of methyl or other esters of the pyrimidine carboxylic acid derivative followed by hydrolysis to yield the free acid.

Step 1: Ester Formation

Synthesis of methyl 2-(furan-3-yl)pyrimidine-4-carboxylate or analogous esters via condensation reactions between furan-substituted pyrimidines and methylating agents.Step 2: Hydrolysis

The ester is subjected to hydrolysis using aqueous sodium hydroxide in methanol at room temperature (~20°C) for several hours (approximately 2.8 hours), followed by acidification with citric acid to precipitate the free acid.Example : This method is analogous to the synthesis of 5-(furan-3-yl)pyridine-3-carboxylic acid from its methyl ester, which involves base hydrolysis and acidification steps. This approach can be adapted for pyrimidine derivatives.

Reaction Conditions and Reagents

| Preparation Step | Reagents/Conditions | Notes |

|---|---|---|

| Cyclization | Furan-3-carboxylic acid, pyrimidine precursors, dehydrating agents | Acidic or basic media; reflux conditions |

| Ester Hydrolysis | NaOH in methanol, room temperature (~20°C), 2.8 h; acidification with citric acid | Mild conditions; yields free carboxylic acid |

| Continuous Flow Synthesis | Catalysts (varied), controlled temperature and flow rates | Scalable and efficient for industrial production |

Research Findings and Yields

Yields for cyclization reactions typically range from moderate to good, depending on the purity of starting materials and optimization of reaction conditions.

Hydrolysis of esters to acids generally proceeds with high efficiency (>70% yield) under mild conditions, as demonstrated in related pyridine and pyrimidine carboxylic acid syntheses.

Purification often involves recrystallization from ethanol or similar solvents to achieve high purity.

Summary Table of Preparation Methods

| Method | Key Steps | Reaction Conditions | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization of Precursors | Condensation and ring closure | Acidic/basic media, reflux | Moderate | Direct synthesis of target | Requires precise control of conditions |

| Ester Hydrolysis | Base hydrolysis of methyl ester | NaOH/methanol, room temp, acid workup | High (>70%) | Mild conditions, high yield | Requires prior ester synthesis |

| Continuous Flow Synthesis | Catalyzed flow reaction | Optimized flow parameters | High | Scalable, reproducible | Requires specialized equipment |

Notes on Related Synthetic Routes

While direct literature on this compound is limited, analogues such as 2-(Furan-3-yl)-4-methylpyrimidine-5-carboxylic acid and 5-(furan-3-yl)pyridine-3-carboxylic acid provide valuable insights into synthetic strategies and reaction conditions applicable to this compound.

Derivatives involving hydrazide intermediates and subsequent condensation with sugar derivatives have been reported for related furan-containing heterocycles, indicating potential for further functionalization post-synthesis.

常见问题

Q. What are the recommended synthetic methodologies for preparing 2-(Furan-3-yl)pyrimidine-4-carboxylic acid derivatives?

The synthesis typically involves coupling the pyrimidine-4-carboxylic acid core with furan-3-yl substituents using peptide coupling agents. For example, thieno[2,3-d]pyrimidine-4-carboxylic acids are coupled with aminopyridines via acylation reactions, employing reagents like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in polar solvents (e.g., DMF or acetonitrile). Post-reaction purification via column chromatography or recrystallization is critical to isolate high-purity products .

Q. How can researchers characterize the structural integrity of synthesized derivatives?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm substitution patterns and purity.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC with UV detection (e.g., at 254 nm) to assess purity (>95% recommended for biological testing) .

Q. What safety protocols are essential when handling this compound?

- Use personal protective equipment (PPE: gloves, lab coat, goggles) in a fume hood.

- Avoid inhalation or skin contact; the compound is for research use only and lacks full toxicological profiling.

- Store in a cool, dry environment (2–8°C) in airtight containers to prevent degradation .

Advanced Research Questions

Q. How do structural modifications influence the antimicrobial activity of this compound derivatives?

Substitutions on the pyrimidine ring and furan moiety significantly impact activity. For instance:

- Electron-withdrawing groups (e.g., halogens) enhance bacterial membrane penetration.

- Aminopyridine amides improve binding to bacterial targets like TrmD methyltransferase, a key enzyme in tRNA modification.

- Hydrophobic substituents (e.g., methyl groups) increase activity against Pseudomonas aeruginosa by enhancing lipid bilayer interactions .

Q. What in silico strategies are effective for predicting the biological activity of these derivatives?

- Molecular docking (e.g., AutoDock Vina) to simulate binding to targets like TrmD or P. aeruginosa efflux pumps.

- QSAR models using descriptors like logP, polar surface area, and H-bond donors to predict MIC (minimum inhibitory concentration) values.

- Virtual screening of combinatorial libraries to prioritize derivatives for synthesis .

Q. How can researchers mitigate side reactions during functionalization of the pyrimidine ring?

- Protecting groups : Use Boc (tert-butoxycarbonyl) for amine intermediates to prevent undesired acylation.

- Catalyst optimization : Palladium catalysts (e.g., Pd(OAc)₂) improve regioselectivity in cross-coupling reactions.

- Low-temperature conditions (−20°C to 0°C) minimize hydrolysis of acid-sensitive intermediates .

Q. What experimental designs are robust for evaluating antimicrobial activity?

- Strain selection : Include both standard (e.g., E. coli ATCC 25922) and clinical isolates (e.g., methicillin-resistant Staphylococcus aureus).

- MIC determination : Use broth microdilution assays (CLSI guidelines) with 96-well plates.

- Synergy testing : Combine derivatives with known antibiotics (e.g., ciprofloxacin) to assess potentiation effects .

Q. How do substituent positions (e.g., 2- vs. 4-aminopyridine) affect target inhibition?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。